molecular formula C9H15ClN4O2 B6208263 ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2703774-89-2

ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B6208263
CAS No.: 2703774-89-2
M. Wt: 246.7
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Description

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound characterized by its unique triazole and pyrrolidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

    Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions or reductive amination.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition step and automated systems for esterification and salt formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
  • Methyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 5-(piperidin-2-yl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 5-(pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific combination of the triazole and pyrrolidine rings, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development.

Properties

CAS No.

2703774-89-2

Molecular Formula

C9H15ClN4O2

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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